2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid
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Overview
Description
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a nitro group, and a chloro-substituted phenoxy group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: The nitration of 2-chloro-4-(trifluoromethyl)phenol to introduce the nitro group.
Etherification: The reaction of the nitrated compound with 2-nitrophenol under basic conditions to form the phenoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific pathways influenced by its functional groups.
Industry
In industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
Fluoroglycofen: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid ester with ethyl glycolate.
Uniqueness
Compared to similar compounds, 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid has a unique propanoic acid moiety, which can influence its reactivity and interaction with biological targets. This structural difference can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO6/c1-8(15(22)23)26-14-7-10(3-4-12(14)21(24)25)27-13-5-2-9(6-11(13)17)16(18,19)20/h2-8H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMJPOLWBACNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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